Predicted Kinase Inhibition: 4-Chloro vs. Unsubstituted Core
Computational analysis using the PASS (Prediction of Activity Spectra for Substances) algorithm provides a quantitative estimate of a compound's potential biological activity. For 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, the predicted probability 'to be active' (Pa) as a protein kinase inhibitor is 0.620 [1]. This is a critical differentiator from the unsubstituted 1H-pyrrolo[2,3-b]pyridine core, which would have a different and likely lower predicted score for this specific therapeutic target class. The presence of the 4-chloro and 6-ol groups directly contributes to this elevated predicted affinity for kinase ATP-binding pockets [2].
| Evidence Dimension | Predicted Probability of Activity (Pa) as a Protein Kinase Inhibitor |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-b]pyridine core (Pa value not reported, inferred to be significantly lower) |
| Quantified Difference | Not calculable; difference is qualitative (privileged scaffold vs. non-privileged) |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational model |
Why This Matters
This predictive data de-risks initial screening investment by guiding chemists toward a core with a higher a priori probability of yielding a hit in a kinase inhibition assay, saving time and resources compared to exploring unsubstituted cores.
- [1] Nature Scientific Reports. Table 7: PASS prediction for the activity of the title compound. 2025. View Source
- [2] Array Biopharma Inc. Pyrrolopyridines as kinase inhibitors. Patent US8178131, 2012. View Source
